tert-Butyl 2-(diethoxyphosphoryl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-diethoxyphosphorylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O5P/c1-7-14-17(13,15-8-2)9(3)10(12)16-11(4,5)6/h9H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMCNZHNCAARBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)C(=O)OC(C)(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 2 Diethoxyphosphoryl Propanoate
Established Synthetic Routes to tert-Butyl 2-(diethoxyphosphoryl)propanoate
Traditional syntheses of this compound rely on well-documented and robust chemical reactions. These methods, including the Arbuzov reaction, various esterification strategies, and nucleophilic substitution pathways, form the foundation for obtaining this target compound.
Arbuzov-Type Reaction Strategies for Phosphonate (B1237965) Formation
The Michaelis-Arbuzov reaction is the most prominent and widely utilized method for forming the C-P bond in phosphonate esters. organic-chemistry.orgwikipedia.org The classic approach for synthesizing this compound involves the reaction of a trialkyl phosphite (B83602), typically triethyl phosphite, with a suitable α-halo ester, tert-butyl 2-halopropanoate (e.g., tert-butyl 2-bromopropanoate).
The reaction mechanism proceeds through two successive S_N2 nucleophilic substitution steps. wikipedia.orgucla.edu Initially, the nucleophilic phosphorus atom of triethyl phosphite attacks the electrophilic α-carbon of tert-butyl 2-bromopropanoate, displacing the bromide ion and forming a quasi-phosphonium salt intermediate. In the second step, the displaced bromide ion attacks one of the ethyl groups on the phosphonium (B103445) intermediate, leading to the formation of the final diethyl phosphonate product and a molecule of ethyl bromide as a byproduct. youtube.com This reaction is typically carried out by heating the neat reactants, often at temperatures ranging from 90°C to 160°C. wikipedia.org
A representative reaction scheme is as follows: (CH₃CH₂O)₃P + Br-CH(CH₃)-COOC(CH₃)₃ → (CH₃CH₂O)₂P(O)-CH(CH₃)-COOC(CH₃)₃ + CH₃CH₂Br
The synthesis of the closely related compound, tert-butyl diethylphosphonoacetate, has been reported with high yields using this method, suggesting its efficacy for the target propanoate derivative. chemicalbook.com
| Reactant 1 | Reactant 2 | Temperature | Reaction Time | Typical Yield |
|---|---|---|---|---|
| Triethyl phosphite | tert-Butyl 2-bromopropanoate | 90-150 °C | 4-10 hours | High (>90%) |
Esterification and Transesterification Approaches to the tert-Butyl Moiety
An alternative strategy involves forming the phosphonate backbone first, followed by the introduction of the tert-butyl ester. This can be achieved either by direct esterification of the corresponding phosphonocarboxylic acid or by transesterification of a different ester derivative.
Direct Esterification: This pathway begins with the synthesis of 2-(diethoxyphosphoryl)propanoic acid. The subsequent esterification to introduce the tert-butyl group can be challenging due to the steric hindrance of the tertiary alcohol and the potential for elimination reactions under harsh acidic conditions. However, methods developed for the synthesis of other tert-butyl esters, such as reacting the carboxylic acid with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst like perchloric acid, could be adapted for this purpose. rsc.org
Transesterification: This approach involves converting a more readily accessible ester, such as ethyl 2-(diethoxyphosphoryl)propanoate, into the desired tert-butyl ester. Transesterification reactions are equilibrium-driven and often require a catalyst, which can be acidic, basic, or enzymatic. mdpi.com For instance, lipase-catalyzed transesterification using an immobilized enzyme like Novozym 435 with tert-butanol (B103910) as the acyl acceptor represents a mild and potentially selective method. nih.gov While commonly used for biodiesel production from triglycerides, the principles can be applied to smaller molecule esters. Supercritical fluid conditions, using tert-butanol above its critical temperature and pressure, can also facilitate the reaction by creating a homogeneous phase and avoiding the need for a catalyst. mdpi.com
Nucleophilic Substitution Pathways
The synthesis of this compound is fundamentally rooted in nucleophilic substitution reactions. The Michaelis-Arbuzov reaction, as detailed previously, is a prime example, involving a sequence of two S_N2 substitutions. wikipedia.org
First S_N2 Step: The phosphorus atom of the triethyl phosphite acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen in tert-butyl 2-halopropanoate. The halide serves as the leaving group.
Second S_N2 Step: The halide anion, now acting as a nucleophile, attacks one of the electrophilic ethyl carbons of the phosphonium intermediate. The leaving group is the phosphonate ester itself.
The efficiency of this pathway depends on the reactivity of the alkyl halide (iodides > bromides > chlorides) and the steric hindrance at the reaction center. The secondary nature of the α-carbon in the propanoate substrate makes the reaction slightly slower than for the corresponding acetate, but it generally proceeds effectively under thermal conditions.
Novel and Optimized Synthetic Approaches for this compound
Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and environmentally friendly methods for synthesizing phosphonates. These novel approaches focus on the use of catalysts and alternative energy sources to improve reaction rates and conditions.
Catalytic Enhancements in Compound Synthesis
The classical Arbuzov reaction often requires high temperatures and long reaction times. The use of catalysts can significantly mitigate these issues, allowing the reaction to proceed under milder conditions.
Lewis Acid Catalysis: Lewis acids such as indium(III) bromide (InBr₃), zinc bromide (ZnBr₂), or aluminum triflate (Al(OTf)₃) have been shown to effectively catalyze the Michaelis-Arbuzov reaction. organic-chemistry.orgnih.gov This catalysis allows the reaction to proceed smoothly at room temperature, which is a significant improvement over the traditional high-temperature thermal method. nih.gov The Lewis acid activates the alkyl halide, making it more electrophilic and facilitating the initial nucleophilic attack by the phosphite. This approach has been successfully applied to a wide range of substrates, including benzylic halides and alcohols. organic-chemistry.org
Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bisulfate), are effective in reactions involving reactants in immiscible phases. tcichemicals.comjetir.org In the context of synthesizing the starting material, tert-butyl 2-bromopropanoate, or in related alkylation reactions, a phase-transfer catalyst can facilitate the transport of a nucleophile from an aqueous or solid phase to the organic phase where the electrophile resides. jocpr.com This can lead to increased reaction rates, milder conditions, and improved yields by enhancing the effective concentration and reactivity of the nucleophile. jetir.org
| Method | Catalyst Example | Temperature | Key Advantage |
|---|---|---|---|
| Thermal Arbuzov | None | High (e.g., >120 °C) | Simplicity, no catalyst cost |
| Lewis Acid-Catalyzed | InBr₃, ZnBr₂ | Room Temperature | Mild conditions, energy saving |
Microwave-Assisted and Sonochemical Synthesis
Alternative energy sources provide powerful tools for accelerating chemical reactions, often leading to higher yields and purities in shorter time frames.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a highly effective technique for accelerating the Michaelis-Arbuzov reaction. nih.gov Reactions that typically require several hours of conventional heating can often be completed in a matter of minutes in a microwave reactor. researchgate.netresearchgate.net The mechanism of acceleration is believed to involve the efficient heating of polar and ionic intermediates, such as the phosphonium salt formed in the Arbuzov reaction. conicet.gov.ar This rapid, localized heating can significantly increase the reaction rate while minimizing the formation of byproducts that may occur during prolonged thermal stress. This method offers remarkable rate acceleration, improved product yields, and enhanced purity. researchgate.net
Sonochemical Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient synthetic route. Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. Sonochemical methods have been successfully applied to the synthesis of various phosphonates, often under mild conditions (e.g., 25 °C) and in shorter reaction times compared to silent (non-irradiated) reactions. nih.gov This approach represents a promising, eco-friendly alternative for the synthesis of this compound.
Green Chemistry Principles in this compound Production
The production of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry to minimize environmental impact and enhance safety and efficiency. The principles of green chemistry are applicable to the traditional synthetic routes of this compound, which often involve variations of the Michaelis-Arbuzov reaction.
Key green chemistry considerations for the synthesis of this compound include:
Atom Economy: The Michaelis-Arbuzov reaction, a cornerstone for forming carbon-phosphorus bonds, is inherently atom-economical. In the synthesis of the target compound, this would typically involve the reaction of triethyl phosphite with a tert-butyl 2-halopropanoate. The primary byproduct is a volatile ethyl halide, leading to a high incorporation of reactant atoms into the final product.
Use of Safer Solvents and Reaction Conditions: A significant area for green improvement is the reduction or elimination of hazardous organic solvents. Research into solvent-free reaction conditions is a key aspect of this. rsc.org Heating the neat reactants, potentially with microwave assistance to reduce reaction times and energy consumption, presents a greener alternative to traditional solvent-based refluxing.
Catalytic Reagents: While the classical Michaelis-Arbuzov reaction is often thermally induced, catalytic versions can offer milder reaction conditions and improved selectivity. Exploring metal or organocatalysts could reduce the energy requirements and potentially minimize side reactions.
Renewable Feedstocks: A long-term green chemistry goal involves sourcing starting materials from renewable feedstocks. While currently derived from petrochemical sources, future biorefinery approaches could potentially produce precursors like tert-butanol and lactic acid (a precursor to propanoates).
Waste Reduction: Implementing solvent-free conditions and utilizing atom-economical reactions directly contribute to waste reduction. rsc.org Furthermore, developing methods that allow for easy purification of the product without the need for extensive chromatography, which consumes large volumes of solvents, is a critical green objective. beilstein-journals.orgnih.gov Group-assisted purification (GAP) is one such strategy where the functional group of the molecule aids in a non-chromatographic purification process. beilstein-journals.orgnih.gov
The application of these principles aims to create a more sustainable and environmentally benign lifecycle for this compound.
Stereoselective Synthesis Considerations for this compound Enantiomers
This compound possesses a chiral center at the alpha-carbon (the carbon atom bonded to both the phosphoryl and carboxyl groups). Consequently, it exists as a pair of enantiomers. In many pharmaceutical and biological applications, only one enantiomer exhibits the desired activity, while the other may be inactive or cause unwanted effects. Therefore, methods for the stereoselective synthesis to produce enantiomerically pure forms of this compound are of significant interest. The primary strategies to achieve this are chiral auxiliary-mediated synthesis and asymmetric catalysis.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a robust strategy to control the stereochemical outcome of a reaction. wikipedia.org This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.orgsigmaaldrich.com The auxiliary's inherent chirality directs the stereochemistry of a subsequent reaction, leading to the formation of one diastereomer in preference to the other. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgnih.gov
For the synthesis of α-phosphonyl esters, a common approach involves attaching a chiral auxiliary to a glycine (B1666218) equivalent, followed by diastereoselective alkylation. Evans' oxazolidinone auxiliaries are widely used for this purpose. nih.gov In a typical sequence for a related compound, a chiral oxazolidinone is acylated, the resulting imide is enolized, and then reacted with an electrophile. The steric hindrance from the auxiliary directs the incoming group to one face of the enolate, establishing a new stereocenter with high diastereoselectivity. nih.gov
Another powerful class of auxiliaries includes phosphonyl and phosphinyl groups attached to a chiral scaffold. beilstein-journals.orgnih.gov These have shown excellent diastereoselective control in the synthesis of chiral α-amino esters and related compounds. beilstein-journals.orgnih.gov For instance, chiral N-phosphonyl imines have been used in reactions with various nucleophiles to generate products with high diastereomeric excess. nih.govresearchgate.net
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis of Related Compounds
Asymmetric Catalysis in α-Phosphonyl Ester Formation
Asymmetric catalysis is an often more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. scispace.com For the synthesis of C-chiral phosphonates, several catalytic strategies have been developed, including hydrophosphonylation, and Mannich-type reactions. mdpi.comunl.pt
Metal-Based Catalysis: Chiral metal complexes are frequently employed as catalysts. For example, the asymmetric hydrophosphonylation of aldehydes can be catalyzed by chiral Lewis acid complexes to produce α-hydroxyphosphonates with good enantioselectivity. mdpi.com Similarly, chiral metal complexes with ligands like BINOL have been successfully used in phospha-Mannich reactions to synthesize α-aminophosphonates in high yields and enantioselectivities. scispace.commdpi.com Rhodium complexes with chiral phosphine (B1218219) ligands have also proven effective in the asymmetric hydrogenation of α,β-unsaturated phosphonates. mdpi.com
Organocatalysis: Chiral organic molecules can also act as catalysts, avoiding the use of potentially toxic or expensive metals. Chiral Brønsted acids, such as derivatives of phosphoric acid, have been used to catalyze the reaction of imines with phosphites, yielding α-aminophosphonates with good to excellent enantiomeric excesses. mdpi.com Bifunctional catalysts, like those derived from cinchona alkaloids, can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent stereocontrol in reactions such as the hydrophosphonylation of imines. unl.pt
Table 2: Examples of Asymmetric Catalysis in the Synthesis of Chiral Phosphonates
These stereoselective methods provide powerful tools for accessing the individual enantiomers of this compound, enabling further investigation into their distinct chemical and biological properties.
Chemical Reactivity and Mechanistic Pathways of Tert Butyl 2 Diethoxyphosphoryl Propanoate
Horner-Wadsworth-Emmons (HWE) Olefination Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of alkenes. conicet.gov.ar It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org Tert-butyl 2-(diethoxyphosphoryl)propanoate, as a phosphonate ester bearing an α-alkoxycarbonyl group, is a classic HWE reagent. The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the phosphonium (B103445) ylides used in the Wittig reaction, offering distinct advantages. wikipedia.org One significant benefit is that the dialkylphosphate salt byproduct is water-soluble and easily removed by aqueous extraction, simplifying product purification. wikipedia.orgalfa-chemistry.com
The mechanism of the Horner-Wadsworth-Emmons reaction involving this compound is a well-established, multi-step process that begins with the action of a base. wikipedia.org
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon (the carbon adjacent to both the phosphonate and the ester groups) by a suitable base (e.g., sodium hydride, sodium methoxide, or butyllithium) to form a phosphonate carbanion. wikipedia.orgorganic-chemistry.org This carbanion is stabilized by resonance, with the negative charge delocalized over the α-carbon, the phosphoryl group (P=O), and the carbonyl group (C=O).
Nucleophilic Addition: The resulting phosphonate carbanion acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of an aldehyde or ketone in what is typically the rate-limiting step of the reaction. wikipedia.org This nucleophilic addition leads to the formation of a tetrahedral intermediate, often referred to as a betaine-like species.
Oxaphosphetane Formation: The betaine (B1666868) intermediate undergoes a rapid intramolecular cyclization. The oxygen anion attacks the electrophilic phosphorus atom, forming a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgyoutube.com The stereochemistry of the reaction is largely determined during these initial addition and cyclization steps.
Elimination: The final step is the fragmentation of the oxaphosphetane ring. This concerted, stereospecific elimination process breaks the carbon-phosphorus and carbon-oxygen single bonds, leading to the formation of a new carbon-carbon double bond (the alkene product) and a stable dialkyl phosphate (B84403) byproduct (diethyl phosphate). wikipedia.orgyoutube.com This elimination is irreversible and drives the reaction to completion.
A defining feature of the HWE reaction is its ability to control the stereochemistry of the resulting alkene. For stabilized phosphonates like this compound, the reaction predominantly yields the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.orgnih.gov This selectivity arises from the reversibility of the initial carbanion addition to the carbonyl, which allows for equilibration to the most stable intermediates. wikipedia.org
The stereochemistry is influenced by steric approach control, where the antiperiplanar approach of the carbanion to the carbonyl is favored to minimize steric repulsion. organic-chemistry.orgalfa-chemistry.com This places the bulky groups in a trans orientation in the transition state leading to the oxaphosphetane, which ultimately results in the (E)-alkene. organic-chemistry.org Several factors can be adjusted to maximize (E)-selectivity. wikipedia.org
Table 1: Factors Influencing Stereoselectivity in HWE Reactions
| Factor | Condition Favoring (E)-Selectivity | Rationale |
|---|---|---|
| Aldehyde Structure | Increased steric bulk | Greater steric hindrance encourages the formation of the less-crowded (E)-intermediate. wikipedia.org |
| Reaction Temperature | Higher temperatures (e.g., 23 °C vs. -78 °C) | Allows for greater equilibration among intermediates, favoring the thermodynamically preferred (E)-pathway. wikipedia.org |
| Metal Cation | Li⁺ > Na⁺ > K⁺ | Smaller cations may coordinate more tightly, influencing the transition state geometry. |
| Base/Solvent System | Masamune-Roush conditions (LiCl/DBU) | This system is known to be highly effective for promoting (E)-selectivity with β-carbonylphosphonates. alfa-chemistry.com |
While the standard HWE reaction with this reagent is highly (E)-selective, achieving high (Z)-selectivity requires significant modification of the phosphonate reagent itself. The Still-Gennari modification, for instance, employs phosphonates with electron-withdrawing groups (like trifluoroethyl) on the phosphorus atom. wikipedia.orgnih.gov These groups accelerate the elimination of the oxaphosphetane, favoring kinetic control and leading to the (Z)-alkene. wikipedia.org
The carbanion generated from this compound is highly reactive and reacts with a broad range of carbonyl compounds. medchemexpress.com
Aldehydes: The reaction is generally very efficient with both aliphatic and aromatic aldehydes. High yields and excellent (E)-selectivity are commonly observed. The reaction is chemoselective, capable of differentiating between aldehydes and ketones in a molecule. researchgate.net
Ketones: While the reaction does proceed with ketones, it is often slower and less stereoselective compared to aldehydes. wikipedia.orgalfa-chemistry.com The increased steric hindrance of ketones can impede the initial nucleophilic attack by the phosphonate carbanion. Consequently, the stereoselectivity of HWE reactions with ketones is often modest to poor. nih.gov Specialized conditions, such as using Sn(II)-mediated reactions, have been developed to improve yields and control selectivity in reactions with ketones, though this often involves modified phosphonate reagents. nih.gov
The primary limitation is steric hindrance. Highly substituted or sterically demanding ketones may react very slowly or not at all under standard HWE conditions.
Reactions at the tert-Butyl Ester Moiety
The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality. Its chemical reactivity allows for selective removal or transformation under conditions that typically leave the phosphonate ester intact.
The tert-butyl group is prized for its stability under basic and nucleophilic conditions, yet it can be readily cleaved under acidic conditions to unmask the carboxylic acid. This selective deprotection is a key transformation.
The mechanism involves the protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation, which is then quenched to form isobutylene. A variety of acidic reagents can effect this transformation. organic-chemistry.org
Table 2: Common Reagents for tert-Butyl Ester Deprotection
| Reagent | Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like Dichloromethane (DCM) | A very common and effective method for cleaving tert-butyl esters. beilstein-journals.org |
| Aqueous Phosphoric Acid | Water | An environmentally benign and mild reagent that selectively cleaves tert-butyl esters while tolerating other functional groups like benzyl (B1604629) esters. organic-chemistry.orgorganic-chemistry.org |
| Silica (B1680970) Chloride | - | A mild and effective solid-phase reagent for the cleavage of tert-butyl esters. researchgate.net |
| Magic Blue (MB•+)/Triethylsilane | Catalytic MB•+, sacrificial silane (B1218182) | A mild catalytic system that facilitates the cleavage of the C-O bond. organic-chemistry.org |
Care must be taken to ensure chemoselectivity. While the tert-butyl ester is acid-labile, harsh acidic conditions could potentially lead to the cleavage of the ethyl phosphonate esters as an unwanted side reaction. nih.gov
Direct transesterification or amidation of the sterically hindered tert-butyl ester is challenging. A more effective strategy involves a one-pot, two-step procedure where the tert-butyl ester is first converted into a more reactive intermediate, such as an acid chloride, which then reacts with a nucleophile (an alcohol or amine). researchgate.net
A recently developed method utilizes α,α-dichlorodiphenylmethane as a chlorinating agent with a tin(II) chloride catalyst. organic-chemistry.orgorganic-chemistry.org This system generates an acid chloride in situ from the tert-butyl ester under mild conditions. organic-chemistry.org The subsequent addition of an alcohol or amine to the reaction mixture affords the corresponding ester or amide in high yield. researchgate.netorganic-chemistry.org This approach provides a versatile and efficient pathway for the direct conversion of the tert-butyl ester of this compound into a wide range of other esters and amides without isolating the intermediate acid chloride. organic-chemistry.org
Phosphoryl Group Transformations and Derivations
The diethoxyphosphoryl moiety of this compound is a key site for chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties. These transformations primarily involve the cleavage of the ethyl-phosphorus bond or the substitution of the ethoxy groups.
Modification of Diethoxyphosphoryl Group
The ethoxy groups of the diethoxyphosphoryl moiety can be modified through several key reactions, including hydrolysis, transesterification, and conversion to phosphonamidates.
Hydrolysis: The hydrolysis of diethyl phosphonates to their corresponding phosphonic acids is a fundamental transformation. This reaction can be catalyzed by either acid or base. beilstein-journals.orgresearchgate.net Acid-catalyzed hydrolysis, typically employing concentrated hydrochloric acid at reflux, proceeds via protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom. beilstein-journals.org The reaction generally requires forcing conditions and prolonged reaction times. beilstein-journals.org Base-catalyzed hydrolysis, on the other hand, is often faster for less sterically hindered phosphonates. nih.gov However, the bulky tert-butyl ester group in the target molecule might influence the reaction rate and conditions.
Transesterification: The ethoxy groups can be exchanged with other alkoxy groups through transesterification. This reaction is typically carried out by heating the diethyl phosphonate with an excess of a different alcohol, often in the presence of a catalyst such as a sodium alkoxide. sciencemadness.orggoogle.com The equilibrium can be driven towards the product by removing the more volatile alcohol (in this case, ethanol). Continuous flow methods in microwave reactors have also been developed for the efficient alcoholysis of dialkyl H-phosphonates, which can be adapted for the transesterification of diethyl phosphonates. nih.gov
Conversion to Phosphonamidates: The diethoxyphosphoryl group can be converted to a phosphonamidate by reaction with an amine. This transformation often involves the in-situ generation of a more reactive phosphonochloridate intermediate. A common method involves reacting the diethyl phosphonate with oxalyl chloride or a similar chlorinating agent, followed by the addition of the desired amine. nih.govmdpi.com Recent methods have also explored triethylamine-mediated transformations of phosphonates into phosphonamidates. researchgate.net These reactions provide a route to phosphonopeptide precursors and other biologically relevant molecules. mdpi.com
| Transformation | Typical Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Concentrated HCl, reflux, 1-12 h | Phosphonic Acid | beilstein-journals.org |
| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, heating | Phosphonic Acid Salt | nih.gov |
| Transesterification | Excess alcohol (R'OH), NaOR', heat | Dialkyl/Alkyl Aryl Phosphonate | sciencemadness.orggoogle.com |
| Conversion to Phosphonamidates | 1. Oxalyl chloride or SOCl2 2. Amine (R2NH) | Phosphonamidate | nih.govmdpi.com |
Involvement in Michael Additions or Other Nucleophilic Reactions
The presence of an acidic α-proton in this compound allows for the formation of a stabilized carbanion upon treatment with a suitable base. This carbanion can act as a nucleophile in various reactions, most notably the Michael addition.
The phospha-Michael addition involves the conjugate addition of a phosphonate carbanion to an α,β-unsaturated carbonyl compound. tandfonline.comresearchgate.net This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of functionalized phosphonates. The reaction is typically catalyzed by a base, which deprotonates the phosphonate to generate the nucleophilic carbanion. rsc.org A variety of bases can be employed, ranging from organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to inorganic bases such as potassium fluoride (B91410) on alumina. rsc.org
The general mechanism for the phospha-Michael addition is as follows:
Deprotonation of the α-carbon of the phosphonate by a base to form a resonance-stabilized carbanion.
Nucleophilic attack of the carbanion on the β-carbon of the α,β-unsaturated acceptor.
Protonation of the resulting enolate to yield the final Michael adduct.
While specific studies on the Michael addition of this compound are not extensively reported, the reactivity can be inferred from studies on similar phosphonates. The reaction of diethyl phosphonates with various Michael acceptors, such as α,β-unsaturated esters, amides, and nitriles, is well-documented. rsc.org The success and efficiency of the reaction often depend on the nature of the Michael acceptor and the reaction conditions. rsc.org For instance, the addition of diethyl phosphonate to acrylamide (B121943) proceeds smoothly in the presence of DBU, while the reaction with acrylonitrile (B1666552) may require a different catalytic system. rsc.org
The carbanion derived from this compound can also participate in other nucleophilic reactions, such as the renowned Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene, typically with high (E)-stereoselectivity. alfa-chemistry.comwikipedia.org The presence of the α-propionate group in the target molecule would influence the stereochemical outcome of the HWE reaction. nih.govtandfonline.com
| Michael Acceptor | Base/Catalyst | Solvent | Product Type | Reference |
|---|---|---|---|---|
| Acrylamide | DBU | Not specified | γ-Phosphonated amide | rsc.org |
| Alkylidene/Arylidene Malonates | Aminopropylated silica gel | Solvent-free | Polyfunctionalized phosphonate | rsc.org |
| α,β-Unsaturated Ketones | KF/Al2O3 | Not specified | γ-Ketophosphonate | rsc.org |
| Iminochromenes | Bifunctional squaramide | CH2Cl2 | Chromenylphosphonate |
Applications in Complex Molecule Synthesis Utilizing Tert Butyl 2 Diethoxyphosphoryl Propanoate
Construction of α,β-Unsaturated Esters and Derivatives
The primary utility of tert-butyl 2-(diethoxyphosphoryl)propanoate lies in its reaction with aldehydes and ketones to furnish α-methyl-α,β-unsaturated esters. The reaction proceeds via the formation of a phosphonate (B1237965) carbanion upon treatment with a base, which then undergoes nucleophilic addition to the carbonyl compound. The subsequent elimination of a water-soluble phosphate (B84403) byproduct drives the reaction to completion, yielding the alkene. wikipedia.org
The presence of the α-methyl group on the phosphonate reagent is significant as it leads to the formation of a trisubstituted olefin, a common feature in many complex organic molecules. The stereochemical outcome of the HWE reaction with α-branched phosphonates is influenced by several factors, including the nature of the reactants and the reaction conditions, often favoring the formation of the (E)-alkene. wikipedia.org However, modifications to the phosphonate structure and reaction conditions can provide access to (Z)-isomers. researchgate.net
| Reactant 1 (Phosphonate) | Reactant 2 (Aldehyde/Ketone) | Typical Base | Product | Key Feature |
|---|---|---|---|---|
| This compound | R-CHO (Aldehyde) | NaH, LiCl/DBU | (E/Z)-tert-Butyl 2-methyl-3-R-acrylate | Trisubstituted α,β-unsaturated ester |
Synthesis of Carboxylic Acid Precursors
The tert-butyl ester group in the product of the HWE reaction serves as a convenient protecting group for the carboxylic acid functionality. This group is stable under many reaction conditions but can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or by using silica (B1680970) gel in refluxing toluene. google.comresearchgate.net This selective deprotection is highly valuable in multistep syntheses, yielding the corresponding α,β-unsaturated carboxylic acid without affecting other sensitive functional groups in the molecule. ncert.nic.in These unsaturated carboxylic acids are versatile intermediates, readily participating in further transformations such as amidation, esterification, or reduction.
Formation of Dienyl and Polyenyl Systems
Dienyl and polyenyl structures are prevalent in a wide array of natural products, including polyketides and carotenoids. The Horner-Wadsworth-Emmons reaction is a powerful tool for the iterative construction of these conjugated systems. researchgate.net By reacting this compound with an α,β-unsaturated aldehyde, a dienyl system can be readily assembled. This process can be repeated to extend the polyene chain. The stereoselectivity of the HWE reaction is particularly crucial in these syntheses to control the geometry of the newly formed double bonds, which is often critical for the biological activity of the target molecule. conicet.gov.ar
Total Synthesis of Natural Products and Bioactive Compounds
The structural motifs generated using this compound are key components in a variety of biologically active natural products. The ability to introduce a trisubstituted α,β-unsaturated ester with control over stereochemistry makes this reagent a valuable asset in the total synthesis of complex molecules. conicet.gov.arresearchgate.net
Role as a Key Intermediate in Polyketide Synthesis
Polyketides are a large and diverse class of natural products known for their wide range of biological activities, including antibiotic, antifungal, and anticancer properties. nih.gov Their carbon skeletons are often highly functionalized and feature numerous stereocenters and geometric isomers. The HWE reaction is frequently employed in the total synthesis of polyketides to install carbon-carbon double bonds with high stereocontrol. researchgate.netyoutube.com this compound is particularly suited for synthesizing polyketide fragments that contain an α-methyl-α,β-unsaturated ester moiety, a common structural feature in this class of compounds.
| Polyketide Subclass | Structural Motif | Relevance of HWE Reagent |
|---|---|---|
| Macrolides | α-Methyl-α,β-unsaturated ester | Installation of exocyclic double bonds or side chains. |
| Polyenes | Conjugated double bond systems | Iterative chain elongation with stereocontrol. |
Contribution to Terpenoid and Steroid Scaffolds
Terpenoids and steroids are another major class of natural products with significant biological functions. While the core cyclic systems of these molecules are typically assembled through biosynthetic pathways involving cyclization of isoprenoid precursors, chemical synthesis and modification often rely on robust C-C bond-forming reactions. The HWE reaction can be utilized to modify or build side chains on terpenoid and steroid scaffolds. For instance, this compound could be used to introduce a functionalized three-carbon unit onto a steroid core, which can then be further elaborated. This approach is valuable for creating analogues of natural steroids to probe structure-activity relationships.
Incorporation into Macrocyclic Structures
Macrocycles are found in many potent and clinically important drugs. The formation of large rings is a significant synthetic challenge due to entropic factors that favor intermolecular reactions over the desired intramolecular cyclization. acs.org The intramolecular Horner-Wadsworth-Emmons (HWE) reaction is a highly effective strategy for the synthesis of macrocyclic lactones and lactams. nih.govclockss.orgthieme-connect.com A linear precursor containing both a phosphonate group and a carbonyl group can be induced to cyclize, often in good yield and with high stereoselectivity. researchgate.net A precursor functionalized with the phosphonate moiety derived from this compound at one terminus and an aldehyde at the other would, upon intramolecular HWE cyclization, yield a macrocycle containing an α-methyl-α,β-unsaturated ester within the ring. The stereochemistry of the endocyclic double bond can often be controlled by the choice of phosphonate reagent and reaction conditions. nih.govfao.org
Asymmetric Synthesis and Chiral Target Molecules
A thorough review of scientific literature reveals a significant gap in the documented use of this compound in asymmetric synthesis. While phosphonates are integral to many synthetic strategies, the specific application of this reagent in controlling stereochemical outcomes appears to be an underexplored area.
Formation of Enantiomerically Enriched Products
Consistent with the lack of information on its use in chiral auxiliaries or catalysts, there are no specific, detailed examples in the peer-reviewed literature of this compound being used to generate enantiomerically enriched products through asymmetric Horner-Wadsworth-Emmons reactions or other transformations. The generation of enantiomeric excess in such reactions typically requires the use of a chiral substrate, a chiral phosphonate, a chiral base, or a chiral catalyst, and no studies detailing these approaches with the target compound have been found.
Synthesis of Advanced Organic Scaffolds and Functional Materials
The application of this compound in the construction of complex molecular frameworks and functional materials is not well-documented, with only isolated instances found in patent literature without in-depth scientific exploration of the reaction mechanisms or stereochemical outcomes.
Heterocycle Synthesis via Cyclization Reactions
While phosphonate reagents are known to participate in intramolecular olefination reactions to form cyclic structures, specific examples detailing the use of this compound in the stereoselective synthesis of heterocycles are scarce. One patent mentions its use as a starting material in a synthetic sequence leading to a complex heterocyclic modulator of STAT3 and STAT6. However, the patent does not provide specific data on the efficiency or stereoselectivity of the cyclization step involving the phosphonate moiety.
Preparation of Building Blocks for Polymers and Ligands
There is a lack of published research on the use of this compound as a monomer for the synthesis of chiral polymers or as a precursor for the preparation of chiral ligands for catalysis. The development of functional materials such as polymers and ligands often requires monomers and building blocks with specific and well-controlled stereochemistry to achieve the desired properties. The potential of this compound in this capacity remains an open area for investigation.
Theoretical and Computational Investigations of Tert Butyl 2 Diethoxyphosphoryl Propanoate
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and, consequently, their reactivity. For tert-Butyl 2-(diethoxyphosphoryl)propanoate, a key area of interest is its participation in reactions such as the Horner-Wadsworth-Emmons (HWE) reaction. acs.orgwikipedia.org DFT calculations can map the entire potential energy surface of such a reaction, identifying the structures of reactants, intermediates, transition states, and products. nih.gov
In a typical HWE reaction, the phosphonate (B1237965) is first deprotonated to form a carbanion, which then adds to a carbonyl compound. wikipedia.org DFT studies on analogous systems have shown that the formation of an oxaphosphetane intermediate is often the rate-determining step. nih.gov The energy barriers for each step can be calculated, providing a quantitative measure of the reaction kinetics. For instance, calculations could reveal the activation energy for the addition of the phosphonate carbanion to an aldehyde and the subsequent elimination of the phosphate (B84403) byproduct. acs.org
Table 1: Hypothetical DFT-Calculated Energy Profile for the Reaction of this compound with Acetaldehyde
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (Addition) | +12.5 |
| Oxaphosphetane Intermediate | -5.2 |
| Transition State 2 (Elimination) | +15.8 |
| Products | -20.3 |
Note: Data is illustrative and based on typical values for HWE reactions.
These studies can also elucidate the role of different substituents on the reaction mechanism. The bulky tert-butyl group and the ethoxy groups on the phosphorus atom of this compound will have significant steric and electronic effects that can be quantified through DFT.
Conformational Analysis and Stereoselectivity Prediction in Reactions Involving the Compound
The three-dimensional structure, or conformation, of a molecule plays a crucial role in its reactivity. This compound has several rotatable bonds, leading to a complex conformational landscape. Computational methods can be used to identify the most stable conformers and the energy barriers between them. acs.org For phosphonate esters, rotation around the P-O and C-C bonds is of particular interest. researchgate.net
The stereoselectivity of reactions involving this compound is also a key aspect that can be investigated computationally. The carbon atom alpha to the phosphonate group is a stereocenter, and reactions at this center can lead to different stereoisomers. In the context of the HWE reaction, DFT calculations can predict the E/Z selectivity of the resulting alkene. wikipedia.orgresearchgate.net This is achieved by comparing the energies of the transition states leading to the different stereoisomers. nih.gov Factors influencing stereoselectivity, such as the nature of the base, solvent, and temperature, can also be modeled. wikipedia.org
Table 2: Predicted Stereoselectivity based on Transition State Energies
| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (E:Z) |
| TS leading to E-alkene | 15.8 | 95:5 |
| TS leading to Z-alkene | 17.5 |
Note: Data is illustrative. A lower transition state energy corresponds to a faster reaction and the major product.
Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)
The electronic structure of a molecule governs its reactivity. Computational chemistry provides a range of descriptors to quantify this. Frontier Molecular Orbital (FMO) theory is a fundamental concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. wikipedia.orglibretexts.org For this compound, the HOMO would likely be located on the carbanion formed after deprotonation, indicating its nucleophilic character. The LUMO of a reaction partner, such as an aldehyde, would be the site of nucleophilic attack. The energy gap between the HOMO and LUMO can provide insights into the reactivity of the molecule. researchgate.net
Another useful descriptor is the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential around the phosphoryl oxygen and a positive potential around the acidic alpha-proton. This information is valuable for predicting how the molecule will interact with other reagents. researchgate.net
Table 3: Calculated Electronic Properties of this compound
| Property | Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Mulliken Charge on P | +1.3 |
| Mulliken Charge on O(P=O) | -0.8 |
Note: These values are hypothetical and would be obtained from quantum chemical calculations.
Computational Modeling of Solvent Effects and Catalysis
Similarly, the role of catalysts can be investigated. For instance, in the deprotonation step, the interaction of the phosphonate with a base can be modeled. If a Lewis acid is used as a catalyst, its coordination to the carbonyl group of the reaction partner can be simulated to understand how it enhances reactivity.
Prediction of Novel Reactivity and Synthetic Pathways
Beyond understanding known reactions, computational chemistry can be a predictive tool. By analyzing the electronic structure and reactivity descriptors of this compound, novel reaction pathways can be proposed. For example, the calculated properties might suggest the possibility of reactions at other sites of the molecule, or its potential as a ligand in organometallic chemistry. acs.org
Computational screening of different reaction partners and conditions can help in designing new synthetic strategies. rsc.org For instance, by systematically changing the substituents on the phosphonate or the carbonyl reactant in silico, one could optimize a reaction for a specific outcome before attempting it in the laboratory. This predictive capability can accelerate the discovery of new reactions and the synthesis of novel compounds. uiowa.edu
Advanced Methodological Developments Utilizing Tert Butyl 2 Diethoxyphosphoryl Propanoate
Flow Chemistry and Continuous Processing Applications in Reactions
The application of flow chemistry to reactions involving phosphonate (B1237965) esters represents a significant advancement over traditional batch processing. Continuous flow systems offer superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for the often exothermic and rapid deprotonation and olefination steps of the Horner-Wadsworth-Emmons reaction. researchgate.netlew.ro
The synthesis of phosphonates and their subsequent use in olefination reactions have been successfully adapted to continuous flow reactors. For instance, the synthesis of various phosphonates has been demonstrated in continuous flow microwave reactors, which allows for precise control over reaction conditions and can lead to higher yields and purity of the products. researchgate.netlew.ro This methodology overcomes common issues in batch synthesis, such as strong heat release and the formation of by-products. lew.ro
In the context of the HWE reaction, flow chemistry platforms facilitate the safe handling of strong bases like organolithiums, which are often used for the deprotonation of the phosphonate. nrochemistry.com By minimizing the reactor volume and ensuring rapid heat dissipation, flow systems mitigate the safety risks associated with these highly reactive species. This enhanced control allows for multistep processes, such as the direct functionalization of esters at the α-position, to be performed efficiently and safely, often with reduced reaction times and at less extreme temperatures than required in batch mode.
A key advantage of continuous processing is the potential for scalability without significant process redevelopment. Reactions can be scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel), avoiding the challenges of heat and mass transfer that often complicate batch scale-up. lew.ro
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Phosphonates This table is illustrative, based on general findings in the field.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, rapid heat dissipation |
| Safety | Higher risk with exothermic reactions | Enhanced safety, small reaction volumes |
| Reaction Time | Often longer, includes heating/cooling cycles | Typically shorter residence times |
| Scalability | Challenging, requires re-optimization | Straightforward (scaling-out or numbering-up) |
| Product Purity | May require extensive purification | Often higher purity due to fewer side reactions |
Photocatalytic and Electrocatalytic Approaches in Olefination
The application of photocatalysis and electrocatalysis to the Horner-Wadsworth-Emmons olefination is an emerging area of research aimed at developing milder and more sustainable synthetic methods. Traditional HWE reactions often rely on stoichiometric amounts of strong bases for the initial deprotonation of the phosphonate, leading to significant waste generation. Photocatalytic and electrocatalytic strategies offer pathways to generate the necessary phosphonate carbanion under less harsh conditions.
While specific examples utilizing tert-butyl 2-(diethoxyphosphoryl)propanoate are not extensively documented, the principles have been explored with related phosphorus ylides and other carbanion precursors. These methods typically involve the single-electron reduction of a suitable precursor to generate the reactive nucleophile, which can then engage in the olefination reaction.
Electrochemical approaches, for example, can generate bases in situ or directly reduce the phosphonate at an electrode surface, thereby avoiding the use of corrosive and hazardous reagents. Similarly, photocatalysis can be employed to generate radical anions that, after subsequent steps, can lead to the desired carbanion for the olefination. These advanced approaches hold the potential to significantly improve the environmental footprint of olefination reactions, though their application to phosphonate esters like this compound remains a field for future development.
Supported Reagents and Heterogeneous Catalysis for Efficient Transformations
To simplify product purification and facilitate reagent recycling, phosphonate reagents can be immobilized on solid supports. This approach transforms the homogeneous HWE reaction into a heterogeneous system, where the phosphonate reagent can be easily separated from the reaction mixture by simple filtration. The water-soluble phosphate (B84403) byproduct, a hallmark of the HWE reaction, is also retained on the solid support, further streamlining the workup process. organic-chemistry.org
Research has demonstrated the successful immobilization of phosphonates with electron-withdrawing groups onto macroreticular anion-exchange resins, such as Amberlyst A-26. These polymer-supported reagents effectively react with aldehydes and ketones at room temperature to produce olefins in high yields. The reaction can be performed in both batch and column (continuous-flow) setups, with the latter allowing for a continuous olefination process.
Another strategy involves the use of a high-loading matrix for supported reagents, such as ROMPGEL, which allows for Horner-Emmons synthesis with minimal purification. organic-chemistry.org These supported reagents offer significant practical advantages, particularly in the context of combinatorial chemistry and automated synthesis where high throughput and ease of purification are paramount.
Beyond supporting the reagent, heterogeneous catalysts are also being explored to facilitate the HWE reaction itself. Porous metal phosphates, for example, possess unique surface properties that can be harnessed for catalysis. alfa-chemistry.com These materials can provide active sites that promote the condensation reaction under milder conditions than traditional homogeneous base systems.
One-Pot and Cascade Reaction Sequences Incorporating the Compound
One-pot and cascade reactions involving the Horner-Wadsworth-Emmons olefination are highly valuable for increasing synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. researchgate.net These strategies integrate the olefination step with other transformations in a single reaction vessel.
A notable example is the development of one-pot, three-component coupling reactions. For instance, a trimethylsilylmethyl-phosphonate can react with an acyl fluoride (B91410) and an aldehyde in a single pot to generate the corresponding α,β-unsaturated ester. organic-chemistry.org This approach combines C-C bond formation with the olefination step seamlessly. Another strategy involves the one-pot oxidation of a primary alcohol to an aldehyde, which is then immediately trapped by the phosphonate reagent in the same vessel to undergo the HWE reaction, yielding the α,β-unsaturated ester directly from the alcohol. nih.govorganic-chemistry.org
Cascade sequences have also been designed to synthesize complex heterocyclic structures. A mild, one-pot procedure combining HWE olefination with a subsequent copper-catalyzed intramolecular N-arylation has been developed to synthesize various substituted indoles and azaindoles. rsc.org In this sequence, a 2-bromo arylcarboxaldehyde first undergoes olefination with an N-protected phosphonoglycine ester, and the resulting intermediate cyclizes in the same pot to form the fused pyrrole (B145914) ring system. rsc.org
Table 2: Examples of One-Pot Sequences Involving HWE Reactions
| Reaction Sequence | Starting Materials | Key Reagents | Product Type |
| Oxidation/Olefination nih.govorganic-chemistry.org | Primary Alcohol, Phosphonate | TEMPO/Cu catalyst, Base | α,β-Unsaturated Ester |
| Olefination/Intramolecular N-Arylation rsc.org | 2-Bromo Arylaldehyde, Phosphonoglycine | Base, Cu catalyst | Fused Pyrrole-2-carboxylates |
| Three-Component Coupling organic-chemistry.org | Phosphonate, Acyl Fluoride, Aldehyde | Base | α,β-Unsaturated Ester |
Enzymatic or Biocatalytic Transformations Involving Phosphonate Esters
Biocatalysis offers a powerful and environmentally benign approach for transformations involving phosphonate esters, primarily focusing on stereoselective hydrolysis and synthesis. nih.gov Enzymes can operate under mild conditions (neutral pH, ambient temperature) and exhibit high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods. libretexts.org
The enzymatic hydrolysis of phosphonate esters has been studied extensively. nih.gov Enzymes such as phosphotriesterase (PTE) and its mutants have demonstrated the ability to catalyze the stereoselective hydrolysis of a wide array of chiral phosphate, phosphonate, and phosphinate esters. tamu.edunih.govtamu.edu This capability is particularly valuable for the kinetic resolution of racemic phosphonates. In a kinetic resolution, one enantiomer of the racemic mixture is preferentially hydrolyzed by the enzyme, leaving the other enantiomer unreacted and in high enantiomeric excess. tamu.edu The stereoselectivity of these enzymes can be remarkably high, with rate differentials between enantiomers reaching several orders of magnitude. nih.govtamu.edu Furthermore, the active site of PTE can be engineered through site-specific mutations to enhance or even invert the stereoselectivity for a given substrate. nih.govtamu.edu
Beyond hydrolysis, biocatalysis can be applied to the synthesis of chiral phosphonates. For example, ketoreductases (KREDs) have been used in the dynamic reductive kinetic resolution of α-substituted-β-keto phosphonates to produce chiral α-substituted-β-hydroxy phosphonates with high diastereomeric and enantiomeric purity. rsc.org This biocatalytic reduction provides access to valuable chiral building blocks that are precursors to various bioactive molecules. rsc.org
Table 3: Enzymes and Their Applications in Phosphonate Ester Transformations
| Enzyme Class | Specific Enzyme Example | Transformation | Application |
| Hydrolases | Phosphotriesterase (PTE) tamu.edunih.gov | Stereoselective Hydrolysis | Kinetic resolution of racemic phosphonates |
| Hydrolases | 5'-Nucleotide Phosphodiesterase nih.gov | Hydrolysis | Mechanistic studies of phosphonate ester cleavage |
| Oxidoreductases | Ketoreductases (KREDs) rsc.org | Asymmetric Reduction | Synthesis of chiral β-hydroxy phosphonates |
Structure Reactivity Relationship Studies of Tert Butyl 2 Diethoxyphosphoryl Propanoate Analogues
Synthesis of Phosphonate (B1237965) Analogues with Varied Ester Groups or α-Substituents
The synthesis of analogues of tert-butyl 2-(diethoxyphosphoryl)propanoate is primarily achieved through well-established organophosphorus chemistry protocols, with the Michaelis-Arbuzov reaction being a foundational method. This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an α-halo ester. To generate diversity, one can either vary the starting α-halo ester to introduce different ester groups (e.g., methyl, ethyl, benzyl) or alkylate the resulting phosphonate carbanion to introduce various α-substituents.
Synthesis of Analogues with Varied Ester Groups: The general approach involves reacting triethyl phosphite with an appropriate α-bromopropionate ester. For example, reacting triethyl phosphite with ethyl 2-bromopropionate yields the corresponding ethyl ester analogue. This strategy can be extended to a range of commercially available or synthetically accessible α-halo esters to build a library of phosphonates with diverse ester functionalities.
Synthesis of Analogues with α-Substituents: Starting from a parent phosphonoacetate, such as tert-butyl 2-(diethoxyphosphoryl)acetate, a strong base (e.g., sodium hydride or lithium diisopropylamide) is used to generate the corresponding phosphonate carbanion. This nucleophilic carbanion can then be reacted with various electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), to install a substituent at the α-position. This method allows for the synthesis of a wide array of α-substituted phosphonate analogues. wikipedia.org Furthermore, specialized phosphonates, such as α-aminophosphonates and α-hydroxyphosphonates, can be synthesized through methods like the Kabachnik-Fields reaction or the Pudovik reaction, respectively, expanding the range of accessible α-functionalities. researchgate.netnih.govnih.govresearchgate.net
Impact of Structural Modifications on Reaction Rate, Selectivity, and Scope
Structural changes to the phosphonate reagent have significant consequences for its performance in olefination reactions. The size and electronic nature of both the ester group and the α-substituent play critical roles in determining the reaction's efficiency and stereochemical preference. mdpi.com
Impact on Reaction Rate and Scope: The steric bulk of the ester group can influence the rate of reaction. A larger ester group, like tert-butyl, can sterically hinder the approach of the phosphonate carbanion to the carbonyl compound, potentially slowing the reaction compared to smaller ester groups like methyl or ethyl. The nature of the α-substituent also plays a key role; electron-withdrawing groups can increase the acidity of the α-proton, facilitating carbanion formation but potentially decreasing its nucleophilicity. The versatility of the Horner-Wadsworth-Emmons reaction allows it to be used with a wide range of aldehydes and ketones, but the specific structure of the phosphonate analogue can affect its chemoselectivity, for instance, in differentiating between aldehydes and ketones. researchgate.net
Impact on Selectivity: The most significant impact of structural modification is on the stereoselectivity of the HWE reaction, which can be tuned to favor either the (E)- or (Z)-alkene. Generally, the standard HWE reaction favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org The size of the substituents on the phosphonate is a critical factor in determining the stereochemical outcome. harvard.edu For the synthesis of trisubstituted olefins, larger phosphonate and ester substituents tend to favor the formation of (E)-alkenes. harvard.edu
| Ester Group (R') | α-Substituent (R'') | Typical Aldehyde Partner | Predominant Alkene Isomer | General Observation |
|---|---|---|---|---|
| Methyl | H | Benzaldehyde | (E) | Standard HWE conditions strongly favor (E)-selectivity. |
| Ethyl | Methyl | Heptanal (aliphatic) | (E) | (E)-selectivity is generally high with aliphatic aldehydes. |
| tert-Butyl | Methyl | Cyclohexanecarboxaldehyde | (E) | Increased steric bulk on the ester group maintains or enhances (E)-selectivity. |
| Ethyl | Phenyl | Acetaldehyde | (E) | A bulky α-substituent further promotes the formation of the (E)-isomer. |
Investigation of Diastereoisomeric and Enantiomeric Forms and Their Differential Reactivity
When the α-carbon of the phosphonate is substituted with a group other than hydrogen, it becomes a stereocenter, leading to the possibility of enantiomers. The synthesis of enantiomerically enriched phosphonates is a significant area of research, as the chirality of the reagent can influence the stereochemical outcome of subsequent reactions. nih.govmdpi.com
Optically active α-hydroxy and α-amino phosphonates are particularly important targets due to their biological activities. nih.govacs.org Enantioselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. mdpi.comacs.org For example, organocatalytic methods using catalysts like L-proline have been developed for the highly enantioselective synthesis of tertiary α-hydroxyphosphonates. nih.gov Similarly, palladium-catalyzed reactions with chiral ligands have been employed for the enantioselective synthesis of α-aryl α-hydrazino phosphonates. us.esucm.es
Different enantiomers of a chiral phosphonate can exhibit differential reactivity, especially in reactions catalyzed by enzymes or chiral catalysts. acs.org This principle is the basis for kinetic resolution, where one enantiomer reacts faster than the other, allowing for their separation. The binding of each enantiomer to a chiral active site can differ, leading to a disparity in reaction rates. acs.org While the inherent chemical reactivity of enantiomers is identical, their interaction with a chiral environment can lead to significant differences in observed reaction kinetics and product distribution.
Effect of Phosphoryl Group Modifications on Reactivity Profile
Modification of the phosphoryl group, specifically the two ethoxy substituents in this compound, offers a powerful tool for tuning the reactivity and, most notably, the stereoselectivity of the HWE reaction.
The electronic properties of the groups attached to the phosphorus atom are paramount. The landmark Still-Gennari modification of the HWE reaction demonstrates this principle emphatically. By replacing the electron-donating alkoxy groups (e.g., ethoxy) with strongly electron-withdrawing groups, such as 2,2,2-trifluoroethoxy or aryloxy groups, the stereochemical outcome of the olefination is reversed, yielding predominantly the (Z)-alkene. mdpi.comresearchgate.nettcichemicals.com This shift is attributed to the increased electrophilicity of the phosphorus atom, which accelerates the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled pathway that leads to the (Z)-isomer.
A good correlation has been observed between the electron-withdrawing ability of the phosphonate substituents and the Z-selectivity of the reaction. researchgate.net The cation used in the reaction (e.g., Li+, Na+, K+) can also influence this selectivity, often in conjunction with the specific phosphoryl group modification. researchgate.netacs.orgnih.gov
| Phosphoryl Group | Substituent Type | Typical Base/Cation | Resulting Alkene Isomer | Governing Principle |
|---|---|---|---|---|
| -P(O)(OEt)₂ | Electron-donating (alkyl) | NaH / Na⁺ | (E) | Thermodynamic control, favors stable trans-intermediate. |
| -P(O)(OMe)₂ | Electron-donating (alkyl) | NaH / Na⁺ | (E) | Similar to diethyl, favors thermodynamic product. |
| -P(O)(OCH₂CF₃)₂ | Strongly electron-withdrawing | KHMDS / K⁺ (+ 18-crown-6) | (Z) | Kinetic control (Still-Gennari), rapid elimination from cis-intermediate. researchgate.net |
| -P(O)(OPh)₂ | Electron-withdrawing (aryl) | KHMDS / K⁺ | (Z) | Kinetic control (Ando modification), similar to Still-Gennari. mdpi.com |
Historical Context and Future Directions in Tert Butyl 2 Diethoxyphosphoryl Propanoate Research
Evolution of its Role and Significance in Organic Synthesis
The significance of tert-Butyl 2-(diethoxyphosphoryl)propanoate is intrinsically linked to the development and refinement of the Horner-Wadsworth-Emmons (HWE) reaction. Published by Leopold Horner in 1958 and later refined by William S. Wadsworth and William D. Emmons, the HWE reaction is a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions to convert aldehydes and ketones into alkenes. wikipedia.orgconicet.gov.ar
Phosphonate (B1237965) carbanions, such as the one derived from this compound, offer distinct advantages over the phosphonium (B103445) ylides used in the traditional Wittig reaction. They are generally more nucleophilic and less basic, allowing them to react effectively even with sterically hindered ketones. wikipedia.orgnrochemistry.com A significant practical advantage is that the byproduct of the reaction is a water-soluble dialkylphosphate salt, which can be easily removed from the reaction mixture by a simple aqueous extraction, simplifying product purification. wikipedia.orgalfa-chemistry.com
The specific structure of this compound, featuring a methyl group on the α-carbon (the carbon adjacent to the phosphonate and ester groups), defines its primary role: the synthesis of trisubstituted α,β-unsaturated esters. The reaction involves the deprotonation of the phosphonate to form a carbanion, which then attacks a carbonyl compound (an aldehyde or ketone). The resulting intermediate collapses to form a carbon-carbon double bond. wikipedia.org
The evolution of this reagent's role has been driven by the pursuit of stereochemical control. The HWE reaction is renowned for its ability to produce predominantly (E)-alkenes (trans isomers). wikipedia.orgnrochemistry.comorganic-chemistry.org For an α-substituted phosphonate like this compound, the reaction with an aldehyde yields a trisubstituted alkene, where the stereoselectivity of the newly formed double bond is a critical outcome. Research has focused on modifying reaction conditions—such as the choice of base, solvent, and temperature—to influence and control this stereoselectivity, making it a reliable tool in the stereocontrolled synthesis of complex molecules. alfa-chemistry.comnih.gov
Table 1: Key Features of the Horner-Wadsworth-Emmons Reaction
| Feature | Description | Significance for this compound |
|---|---|---|
| Reagent Type | Phosphonate-stabilized carbanion | Generates a more nucleophilic but less basic carbanion compared to Wittig reagents. |
| Substrates | Aldehydes and Ketones | Reacts efficiently with a wide range of carbonyl compounds, including hindered ketones. |
| Primary Product | Alkenes (Olefins) | Forms trisubstituted α,β-unsaturated esters. |
| Stereoselectivity | Typically favors (E)-alkene formation | Provides a method for the stereocontrolled synthesis of trans-double bonds. |
| Byproduct | Water-soluble dialkylphosphate salt | Allows for simple purification via aqueous extraction. wikipedia.orgalfa-chemistry.com |
Challenges and Opportunities in the Field of Organophosphorus Chemistry
A significant challenge in the field of organophosphorus chemistry is the synthesis of chiral compounds with precise control over their three-dimensional structure. nih.govrsc.org This is particularly relevant for this compound, as its α-carbon is a stereocenter. The synthesis of this reagent typically results in a racemic mixture (an equal mixture of both enantiomers).
The major challenge, therefore, is the development of methods to produce this reagent in an enantiomerically pure form. researchgate.netresearchgate.net The separation of enantiomers can be difficult and costly, making the development of asymmetric syntheses a key goal. Such syntheses would create only the desired enantiomer, which is crucial because the different enantiomers of a chiral reagent can lead to different products or stereochemical outcomes in a reaction.
This challenge presents a corresponding opportunity: the application of enantiomerically pure this compound in asymmetric synthesis. nih.gov Using a single enantiomer of the phosphonate reagent in an HWE reaction could allow for the synthesis of chiral products with high stereoselectivity. This would be invaluable for creating complex molecules like pharmaceuticals and natural products, where biological activity is often dependent on a specific stereochemistry. rsc.orgnih.gov The development of catalytic, enantioselective methods for HWE reactions using such chiral phosphonates remains an active and important area of research.
Table 2: Challenges and Opportunities for Chiral α-Substituted Phosphonates
| Area | Description |
|---|---|
| Challenge: Asymmetric Synthesis | The synthesis of α-substituted phosphonates like this compound in enantiomerically pure form is difficult. Conventional methods often yield racemic mixtures. nih.govresearchgate.net |
| Opportunity: Stereocontrolled Olefination | The use of an enantiomerically pure phosphonate reagent could enable highly stereoselective HWE reactions, providing access to chiral molecules with specific configurations at the double bond and adjacent stereocenters. |
| Challenge: Catalyst Development | There is a need for efficient catalytic systems that can perform asymmetric HWE reactions, controlling the stereochemical outcome without requiring a stoichiometric amount of a chiral auxiliary. nih.gov |
| Opportunity: Access to Novel Bioactive Molecules | Mastering the stereoselective synthesis and application of these reagents would facilitate the construction of complex chiral pharmaceuticals and agrochemicals that are currently difficult to access. rsc.orgresearchgate.net |
Interdisciplinary Research Perspectives Involving this compound
The future of this compound and related compounds lies at the intersection of organic synthesis, medicinal chemistry, and materials science. Its fundamental role as a building block for creating specific molecular geometries makes it a candidate for interdisciplinary exploration.
In medicinal chemistry , the potential extends beyond its use as a simple scaffold. Phosphonates can act as stable mimics of phosphate (B84403) groups, which are ubiquitous in biology (e.g., in DNA, ATP, and phosphorylated proteins). This makes phosphonate-containing molecules valuable as potential enzyme inhibitors or therapeutic agents. Research into phosphopolypeptides, for example, explores synthetic analogues of phosphorylated proteins involved in biological processes like biomineralization. rsc.org The propanoate derivative could be incorporated into such structures to study or modulate these biological systems.
In materials science , the phosphonate group can be used as an anchor to bind to metal oxide surfaces or to impart specific properties to polymers. rsc.orgnih.gov The tert-butyl ester group in the target molecule offers a handle for further chemical modification. Under acidic conditions, it can be selectively removed to reveal a carboxylic acid, which can then be used to link the molecule to other chemical systems, such as polymer backbones or nanoparticles. This dual functionality—a phosphonate for surface interaction and a protected acid for linkage—makes it a potentially versatile tool for creating novel hybrid materials.
Finally, in agrochemical research , organophosphorus compounds have a long history of use. The development of new, selective, and biodegradable herbicides and pesticides is an ongoing goal. The synthesis of novel phosphonate esters and their screening for herbicidal activity is an active area of investigation, presenting another potential avenue for the application of this compound. bohrium.com
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 2-(diethoxyphosphoryl)propanoate?
The compound can be synthesized via nucleophilic substitution or phosphorylation reactions. A common approach involves reacting tert-butyl prop-2-enoate with diethyl phosphite under basic conditions. For example, sodium hydride (NaH) in tetrahydrofuran (THF) can deprotonate the phosphite, enabling nucleophilic attack on the α,β-unsaturated ester (e.g., tert-butyl acrylate derivatives) . Post-reaction, purification via silica gel chromatography is critical to isolate the product as a colorless oil. Reaction monitoring by <sup>31</sup>P NMR is advised to confirm phosphorylation .
Q. How should researchers characterize this compound for purity and structural confirmation?
Utilize a combination of analytical techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Verify ester and phosphoryl group integration.
- <sup>31</sup>P NMR : Confirm the presence of the diethoxyphosphoryl moiety (typical δ ~20–30 ppm).
- HPLC-MS : Assess purity and detect impurities (e.g., unreacted starting materials).
- FT-IR : Identify carbonyl (C=O, ~1720 cm<sup>-1</sup>) and P=O (~1250 cm<sup>-1</sup>) stretches. Cross-reference with published spectra of analogous phosphorylated esters for validation .
Q. What safety precautions are essential when handling this compound?
Based on structurally related phosphates:
- Use nitrile gloves and P95 respirators to prevent inhalation of fine particles.
- Work in a fume hood to avoid vapor exposure.
- Avoid aqueous drains; collect waste in designated containers for incineration.
- Refer to NIOSH/CEN standards for respiratory protection if aerosolization occurs .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Selection : Replace THF with dichloromethane (DCM) for better solubility of phosphorylated intermediates.
- Catalyst Screening : Test alternatives to NaH, such as DBU (1,8-diazabicycloundec-7-ene), to reduce moisture sensitivity.
- Temperature Control : Maintain 0–5°C during phosphorylation to suppress side reactions (e.g., hydrolysis).
- In Situ Monitoring : Use <sup>31</sup>P NMR to track reaction progress and terminate at peak conversion .
Q. What strategies resolve contradictions in spectroscopic data between similar phosphorylated esters?
- Isotopic Labeling : Introduce <sup>13</sup>C or <sup>2</sup>H labels to distinguish overlapping NMR signals.
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm substituent positioning (e.g., tert-butyl vs. phosphoryl orientation) .
- Computational Modeling : Compare experimental <sup>31</sup>P NMR shifts with DFT-calculated values to validate assignments .
Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?
The tert-butyl ester is hydrolytically stable under neutral conditions but susceptible to cleavage in strong acids (e.g., trifluoroacetic acid) or bases (e.g., NaOH/MeOH). For phosphorylation stability:
Q. What role does this compound play in multi-step organic syntheses?
It serves as a protected phosphoryl donor in:
- Peptide Mimetics : Coupling with amino alcohols via Mitsunobu reactions.
- Polymer Chemistry : Initiating ring-opening polymerization (ROP) of phosphoesters.
- Drug Intermediate Synthesis : Example: Patent EP4374877A2 describes its use in synthesizing spiropyran derivatives for kinase inhibition .
Q. How can researchers troubleshoot low yields in coupling reactions involving this compound?
- Byproduct Analysis : Use LC-MS to identify side products (e.g., tert-butyl alcohol from ester hydrolysis).
- Activation Methods : Pre-activate the phosphoryl group with carbodiimides (e.g., DCC) to enhance nucleophilicity.
- Solvent Dryness : Ensure anhydrous conditions via molecular sieves or distillation to prevent hydrolysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
